molecular formula C8H4F6O B1273952 2,5-Bis(trifluoromethyl)phenol CAS No. 779-88-4

2,5-Bis(trifluoromethyl)phenol

Cat. No.: B1273952
CAS No.: 779-88-4
M. Wt: 230.11 g/mol
InChI Key: OJOPQGWFLQVKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(trifluoromethyl)phenol is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups significantly influence the compound’s reactivity and stability, making it a subject of interest in organic chemistry and material science.

Mechanism of Action

Target of Action

It’s known that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs . These compounds exhibit a wide range of pharmacological activities, suggesting that 2,5-Bis(trifluoromethyl)phenol may interact with multiple targets.

Mode of Action

The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to various applications in medicines . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . Therefore, it’s plausible that this compound may influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s physicochemical properties suggest high gi absorption and low skin permeation . These properties could impact the compound’s bioavailability.

Result of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups into a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a trifluoromethylating agent under specific conditions. For example, the reaction of 2,5-dichlorophenol with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The process typically requires controlled reaction conditions, including temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various trifluoromethylated derivatives .

Scientific Research Applications

2,5-Bis(trifluoromethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and stability. This unique structure makes it valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPQGWFLQVKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394850
Record name 2,5-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-88-4
Record name 2,5-Bis(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2,5-Bis(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
2,5-Bis(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
2,5-Bis(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
2,5-Bis(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2,5-Bis(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.